molecular formula C21H52O6Si5 B12280522 A-Fructopyranose, TMS

A-Fructopyranose, TMS

Cat. No.: B12280522
M. Wt: 541.1 g/mol
InChI Key: PJXWXHJDJODISP-UHFFFAOYSA-N
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Description

A-Fructopyranose, TMS is a derivative of fructose, a simple sugar found in many plants. The compound is characterized by the presence of trimethylsilyl (TMS) groups, which are used to protect hydroxyl groups during chemical reactions. The molecular formula of this compound is C21H52O6Si5, and it has a molecular weight of 541.0615 .

Preparation Methods

Synthetic Routes and Reaction Conditions: A-Fructopyranose, TMS can be synthesized through the reaction of fructose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the TMS groups. The reaction can be represented as follows:

Fructose+5TMSCl+5PyridineA-Fructopyranose, TMS+5Pyridine-HCl\text{Fructose} + 5 \text{TMSCl} + 5 \text{Pyridine} \rightarrow \text{this compound} + 5 \text{Pyridine-HCl} Fructose+5TMSCl+5Pyridine→A-Fructopyranose, TMS+5Pyridine-HCl

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: A-Fructopyranose, TMS undergoes various chemical reactions, including:

    Oxidation: The TMS groups protect the hydroxyl groups, allowing selective oxidation of other functional groups.

    Reduction: The compound can be reduced under mild conditions without affecting the TMS groups.

    Substitution: The TMS groups can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides and alkoxides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

A-Fructopyranose, TMS has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of A-Fructopyranose, TMS involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection allows selective reactions to occur at other functional groups without interference from the hydroxyl groups. The TMS groups can be removed under acidic or basic conditions to regenerate the free hydroxyl groups .

Comparison with Similar Compounds

  • β-Fructopyranose, TMS
  • L-Sorbopyranose, TMS
  • D-Psicopyranose, TMS
  • α-D-Tagatopyranose, TMS

Comparison: A-Fructopyranose, TMS is unique in its specific configuration and the presence of TMS groups. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity. For example, β-Fructopyranose, TMS has a different stereochemistry, which can affect its reactivity and interactions with other molecules .

Properties

Molecular Formula

C21H52O6Si5

Molecular Weight

541.1 g/mol

IUPAC Name

trimethyl-[[2,3,4,5-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)23-17-21(27-32(13,14)15)20(26-31(10,11)12)19(25-30(7,8)9)18(16-22-21)24-29(4,5)6/h18-20H,16-17H2,1-15H3

InChI Key

PJXWXHJDJODISP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCC1(C(C(C(CO1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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